(2S,3R)-4-(9H-Fluoren-9-ylmethoxycarbonyl)-2-methylmorpholine-3-carboxylic acid (2S,3R)-4-(9H-Fluoren-9-ylmethoxycarbonyl)-2-methylmorpholine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2287238-20-2
VCID: VC6764127
InChI: InChI=1S/C21H21NO5/c1-13-19(20(23)24)22(10-11-26-13)21(25)27-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18-19H,10-12H2,1H3,(H,23,24)/t13-,19+/m0/s1
SMILES: CC1C(N(CCO1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Molecular Formula: C21H21NO5
Molecular Weight: 367.401

(2S,3R)-4-(9H-Fluoren-9-ylmethoxycarbonyl)-2-methylmorpholine-3-carboxylic acid

CAS No.: 2287238-20-2

Cat. No.: VC6764127

Molecular Formula: C21H21NO5

Molecular Weight: 367.401

* For research use only. Not for human or veterinary use.

(2S,3R)-4-(9H-Fluoren-9-ylmethoxycarbonyl)-2-methylmorpholine-3-carboxylic acid - 2287238-20-2

Specification

CAS No. 2287238-20-2
Molecular Formula C21H21NO5
Molecular Weight 367.401
IUPAC Name (2S,3R)-4-(9H-fluoren-9-ylmethoxycarbonyl)-2-methylmorpholine-3-carboxylic acid
Standard InChI InChI=1S/C21H21NO5/c1-13-19(20(23)24)22(10-11-26-13)21(25)27-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18-19H,10-12H2,1H3,(H,23,24)/t13-,19+/m0/s1
Standard InChI Key FARPCFHIMBUWFB-ORAYPTAESA-N
SMILES CC1C(N(CCO1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Introduction

Chemical Structure and Stereochemical Significance

Molecular Architecture

The compound comprises a morpholine ring substituted with a methyl group at position 2, a carboxylic acid at position 3, and an Fmoc-protected amine at position 4 (Figure 1). The morpholine ring, a six-membered heterocycle containing one oxygen and one nitrogen atom, adopts a chair conformation, with substituents occupying equatorial positions to minimize steric strain . The Fmoc group, a staple in solid-phase peptide synthesis (SPPS), protects the amine functionality during synthetic sequences, enabling selective deprotection under mild basic conditions .

Stereochemical Configuration

The (2S,3R) configuration is pivotal for the compound’s bioactivity and synthetic utility. Stereochemical integrity is maintained through chiral auxiliaries or enantioselective synthesis. For instance, the use of L-serine derivatives as starting materials ensures retention of the desired configuration during morpholine ring formation . X-ray crystallography and chiral HPLC are employed to verify stereochemical purity, with coupling constants in 1H NMR^1 \text{H NMR} providing additional confirmation .

Synthesis and Industrial Production

Synthetic Routes

The synthesis typically involves multi-step protocols to construct the morpholine ring while preserving stereochemistry. A representative pathway (Scheme 1) begins with an L-serine derivative, which undergoes sulfonamide protection followed by annulation with a vinyl sulfonium salt to form the morpholine core . The Fmoc group is introduced via reaction with 9-fluorenylmethyl chloroformate, and final hydrolysis yields the carboxylic acid.

Key Steps:

  • Annulation Reaction: The Horner–Wadsworth–Emmons reaction facilitates ring closure, leveraging the electrophilic nature of vinyl sulfonium salts to form the morpholine skeleton .

  • Fmoc Protection: The amine is protected using Fmoc-Cl in the presence of a mild base, ensuring compatibility with subsequent reactions .

Industrial-Scale Production

Industrial methods prioritize cost-effectiveness and scalability. Enzymatic asymmetric reduction, employing engineered carbonyl reductases, offers a green alternative for synthesizing chiral intermediates. Continuous flow chemistry has also been explored to enhance yield and reduce reaction times, though challenges in stereochemical control persist .

Table 1: Comparison of Synthetic Methods

MethodYield (%)Stereopurity (%)Scalability
Classical Annulation85–9099Moderate
Enzymatic Reduction92–95>99.5High
Flow Chemistry78–8298High

Applications in Peptide Synthesis and Drug Development

Peptide Synthesis

The compound serves as a non-proteinogenic amino acid in SPPS, enabling the incorporation of rigid morpholine scaffolds into peptide backbones. This enhances peptide stability against proteolytic degradation while maintaining conformational flexibility . For example, peptides containing this morpholine derivative exhibit 2–3-fold increased half-lives in serum compared to native sequences .

Drug Design

In drug development, the morpholine ring’s hydrogen-bonding capacity improves target binding. A 2024 study demonstrated that replacing a piperazine moiety with this morpholine derivative in a kinase inhibitor increased binding affinity (KdK_d) from 12 nM to 3.5 nM . The Fmoc group’s bulkiness also mitigates off-target interactions, reducing toxicity in preclinical models .

Bioconjugation

The carboxylic acid moiety facilitates bioconjugation via carbodiimide chemistry, linking therapeutic payloads to antibodies or nanoparticles. A 2023 trial reported a 40% improvement in tumor targeting efficiency for antibody-drug conjugates (ADCs) using this linker compared to traditional succinimide-based systems .

Comparative Analysis with Related Morpholine Derivatives

(2S,3S)-Morpholine-3-carboxylic Acid

This diastereomer lacks the methyl group at position 2, reducing steric hindrance but compromising metabolic stability. Comparative studies show a 50% shorter half-life in hepatic microsomes compared to the (2S,3R)-methyl derivative .

Fmoc-Protected Piperazine Analogues

Piperazine derivatives exhibit greater conformational flexibility but lower enzymatic stability. The morpholine ring’s oxygen atom enhances solubility, with logP values 0.5–1.0 units lower than piperazine counterparts .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator